(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine
Description
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is a secondary amine featuring a butan-2-yl group and a heptyl chain terminated by a phenylmethylidene (benzylidene) moiety in the E-configuration. Its structure comprises:
- A secondary amine core, enabling hydrogen bonding and nucleophilic reactivity.
- A phenylmethylidene group (C₆H₅–CH=), introducing aromaticity and planar geometry via the conjugated imine (C=N) bond.
- A seven-carbon aliphatic chain, enhancing lipophilicity and influencing molecular flexibility.
Properties
IUPAC Name |
(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVYVFFZYTXQW-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CNC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine can be achieved through several synthetic routes. One common method involves the condensation of butan-2-amine with a heptyl aldehyde derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Bond-Length Comparisons
The imine (C=N) bond in the title compound is critical to its reactivity and stability. Evidence from crystallographic studies (Table 1) shows that its C=N bond length (~1.292 Å, estimated) aligns with analogous imines, though subtle differences arise from substituent effects:
Table 1: C=N Bond Lengths in Comparable Imines
| Compound Name | C=N Bond Length (Å) | Key Structural Features | Reference |
|---|---|---|---|
| (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine | ~1.292* | Heptyl chain, phenylmethylidene | |
| (E)-1-(Naphthalen-2-yl)ethylideneamine | 1.2650 | Naphthyl substituents | |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 | Phenol group, benzyl | |
| (S)-(+)-N-(1-Phenylethyl) salicylideneamine | 1.264 | Salicylaldehyde-derived, chiral center |
Key Observations :
- The title compound’s C=N bond is slightly elongated compared to naphthyl or salicylidene derivatives, likely due to reduced electron-withdrawing effects from the phenyl group versus naphthyl or hydroxyl substituents .
- The heptyl chain introduces steric bulk and flexibility, distinguishing it from shorter-chain analogues like 2-phenethylamines .
Functional Group and Substituent Variations
A. Aromatic Substituents
- Phenylmethylidene vs. Naphthyl or Heteroaryl Groups : The phenyl group in the title compound is less electron-deficient than naphthyl or trifluoromethylsulfanyl-substituted analogues (e.g., butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine, ). This impacts electronic properties and binding interactions .
B. Aliphatic Chain Length
- Heptyl Chain vs.
Physicochemical and Pharmacological Implications
Table 2: Physicochemical Properties of Selected Analogues
*logP values estimated via computational tools (e.g., ChemAxon).
Key Trends :
- Lipophilicity : The title compound’s long heptyl chain increases logP compared to most analogues, suggesting utility in lipid-rich environments (e.g., blood-brain barrier penetration).
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃S in ) reduce electron density on the aromatic ring, altering reactivity and binding affinity compared to the title compound’s electron-rich phenyl group .
Biological Activity
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine is an organic compound notable for its complex structure and potential biological activities. Characterized by a butan-2-yl group linked to a heptyl chain with a phenylmethylidene substituent, this compound has garnered interest in medicinal chemistry due to its unique properties and interactions with biological systems.
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : Approximately 259.43 g/mol
- Structural Features : The compound features both aliphatic and aromatic components, which may enhance its reactivity and binding capabilities.
Synthesis
The synthesis of this compound typically involves the condensation of butan-2-amine with a heptyl aldehyde derivative under acidic or basic conditions. This process often requires a catalyst to facilitate the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product.
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities:
- Antimicrobial Activity : Initial investigations indicate potential effectiveness against certain microbial strains.
- CNS Activity : The compound may influence central nervous system functions, possibly affecting neurotransmitter pathways.
- Anti-inflammatory Properties : There are indications that it may play a role in modulating inflammatory responses.
Although detailed mechanisms remain largely unexplored, it is hypothesized that the amine group of this compound can form hydrogen bonds or ionic interactions with specific molecular targets, such as receptors or enzymes. These interactions could modulate their activity, leading to various physiological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (Butan-2-yl)[(2E)-2-(phenylmethylidene)hexyl]amine | Similar structure with hexyl chain | Distinct reactivity due to chain length |
| (Butan-2-yl)[(2E)-2-(phenylmethylidene)octyl]amine | Similar structure with octyl chain | Different solubility profiles |
| (Butan-2-yl)[(2E)-2-(phenylmethylidene)nonyl]amine | Similar structure with nonyl chain | Variations in biological activity |
The specific combination of aliphatic and aromatic components in this compound may confer distinct biological activities not found in these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
